2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a furan ring, an imidazole ring, a thioether group, and an acetamide group . These functional groups suggest that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it might involve several steps, including the formation of the imidazole ring, the introduction of the thioether group, and the attachment of the acetamide group . The synthesis could potentially involve techniques such as catalytic protodeboronation or the Petasis reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan and imidazole rings would introduce rigidity into the structure, while the thioether and acetamide groups could potentially participate in various types of intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the imidazole ring might be able to act as a ligand for metal ions, while the thioether group could potentially be oxidized . The acetamide group might also be susceptible to hydrolysis or other types of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan and imidazole rings might contribute to its aromaticity and potentially its UV/Vis absorption properties . The thioether and acetamide groups could influence its polarity and solubility .Scientific Research Applications
Anticonvulsant Activity
A study by Aktürk et al. (2002) explored the anticonvulsant activities of compounds related to 2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide. They synthesized a series of omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives and tested their efficacy against seizures induced by maximal electroshock. They found that certain compounds in this series exhibited significant anticonvulsant activity (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Antifibrotic and Anticancer Activity
Kaminskyy et al. (2016) investigated the antifibrotic and anticancer potential of amino(imino)thiazolidinone derivatives, which are structurally similar to the compound . Their study revealed that certain derivatives exhibited significant antifibrotic activity and were as effective as Pirfenidone in this regard, without scavenging superoxide radicals. However, these compounds did not demonstrate anticancer effects (Kaminskyy, den Hartog, Wojtyra, et al., 2016).
Antibacterial and Antifungal Activity
Various studies have explored the antibacterial and antifungal properties of compounds related to this compound. For instance, Ramalingam et al. (2019) synthesized derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and found significant antibacterial activity in these compounds. Similarly, Kaplancıklı et al. (2013) synthesized 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives and observed notable antifungal effects against various fungi species, comparable to the effects of ketoconazole (Ramalingam, Ramesh, & Sreenivasulu, 2019); (Kaplancıklı, Altıntop, Turan-Zitouni, et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-28-19-11-9-17(10-12-19)21-14-24-23(26(21)15-20-8-5-13-29-20)30-16-22(27)25-18-6-3-2-4-7-18/h2-14H,15-16H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GANRTHFZFUXVHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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